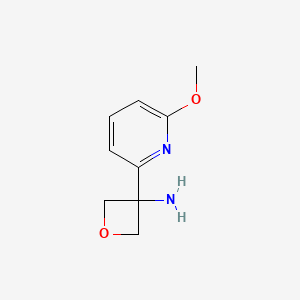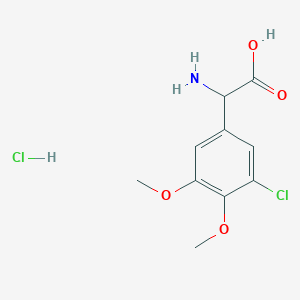
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride is a chemical compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride
- 2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride
- 2-Amino-4,5-dimethoxybenzoic acid
Uniqueness
2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid hydrochloride is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may lack these specific substituents.
Propiedades
Fórmula molecular |
C10H13Cl2NO4 |
|---|---|
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
2-amino-2-(3-chloro-4,5-dimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO4.ClH/c1-15-7-4-5(8(12)10(13)14)3-6(11)9(7)16-2;/h3-4,8H,12H2,1-2H3,(H,13,14);1H |
Clave InChI |
WEMAJUNOEBBPFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(C(=O)O)N)Cl)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


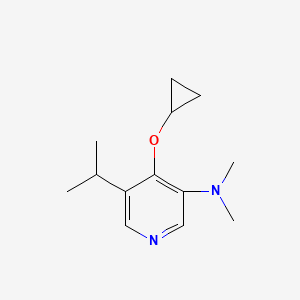

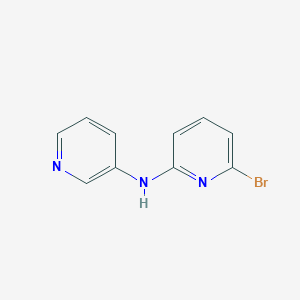

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)


![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
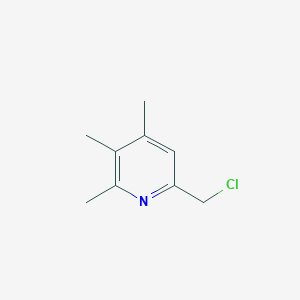
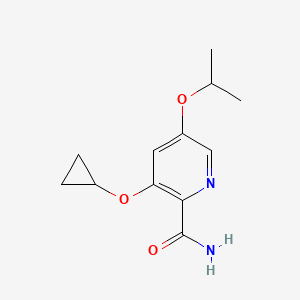

![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)

